Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-
Description
The compound 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)acetamide features a benzimidazole core linked via a thioether (-S-) group to an acetamide moiety, which is further substituted with a 4-methoxyphenyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological investigations.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-21-12-8-6-11(7-9-12)17-15(20)10-22-16-18-13-4-2-3-5-14(13)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPPNMLFBMVRLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184133 | |
| Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30065-36-2 | |
| Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030065362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- typically involves multiple stepsThe methoxyphenyl group is then attached through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzimidazole core and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Pain Management
Recent studies have indicated that derivatives of benzimidazole, including acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)-, may have a role in managing pain associated with opioid use. A study demonstrated that such compounds can attenuate morphine-induced thermal hyperalgesia and mechanical allodynia in mice models. This suggests their potential as adjunct therapies to mitigate adverse effects of opioids while maintaining analgesic efficacy .
Neuroprotective Effects
The neuroinflammatory response is a critical area of research, particularly concerning chronic pain conditions. Benzimidazole derivatives have been studied for their ability to modulate inflammatory mediators such as TNF-α. The compound has been shown to reduce TNF-α expression in spinal cord tissues during morphine administration, indicating its potential use in treating neuroinflammatory conditions linked with chronic pain .
Case Studies
Mechanism of Action
The mechanism of action of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzimidazole core is known to interact with nucleic acids and proteins, affecting cellular processes and pathways .
Comparison with Similar Compounds
Benzimidazole Derivatives
Compound W1 (3-(2-(1H-Benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) :
- N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide: Structural Difference: Substitutes benzimidazole with a sulfonated benzothiazole ring.
Thiazole and Piperazine Derivatives ()
- Compound 13 (2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide): Structural Difference: Incorporates a piperazine ring and thiazole group instead of benzimidazole.
Flavone Derivatives ()
- Compound VIf (N-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide): Structural Difference: Replaces benzimidazole with a flavone (chromen-4-one) system. Impact: The extended conjugated system may improve UV absorption and antioxidant activity, relevant for adenosine A2B receptor binding .
Physicochemical Properties
Table 1: Comparison of Key Properties
Notes:
- The target compound’s benzimidazole-thioether group likely increases rigidity compared to piperazine or flavone derivatives.
- Higher molecular weights (e.g., W1) correlate with reduced solubility but enhanced receptor affinity .
Pharmacological Activities
Antimicrobial Activity
- Compound 2b (Benzofuran-Oxadiazole Derivative) : Exhibited potent antimicrobial activity due to the oxadiazole ring’s electron-deficient nature, enhancing membrane penetration .
- 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide: Demonstrated efficacy against microbial targets, attributed to the synergistic effect of the thioether and 4-methoxyphenyl groups .
Anticancer Activity
Anti-Inflammatory Activity
- Thiazole-Piperazine Derivatives (Compounds 13–18) : Inhibited MMP enzymes (key mediators of inflammation) via piperazine’s chelation of zinc ions in catalytic sites .
Biological Activity
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methoxyphenyl)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed analysis of its biological effects, focusing on its neuroprotective properties, anti-inflammatory effects, and antimicrobial activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C14H14N4O2S2
- Molecular Weight: 334.41 g/mol
- CAS Number: 1164495-46-8
This compound features a benzimidazole moiety, which is known for its diverse biological activities.
Neuroprotective Effects
Research has indicated that benzimidazole derivatives, including acetamide compounds, exhibit significant neuroprotective properties. A study evaluated the effects of synthesized benzimidazole-containing acetamide derivatives on ethanol-induced neurodegeneration in a rat model. The findings revealed that these derivatives could ameliorate oxidative stress and neuroinflammation associated with neurodegenerative disorders.
Key Findings:
- Reduction of Oxidative Stress: The compounds significantly improved the activity of antioxidant enzymes.
- Decreased Neuroinflammation: Treatment led to reduced levels of pro-inflammatory cytokines such as TNF-α and COX-2.
- Cognitive Improvement: Behavioral assessments indicated improved memory function in treated rats compared to controls .
Anti-inflammatory Activity
The anti-inflammatory potential of acetamide derivatives has been highlighted in various studies. For instance, a specific derivative was shown to attenuate morphine-induced thermal hyperalgesia and mechanical allodynia in mice. This effect was associated with a reduction in TNF-α expression in the spinal cord, suggesting that these compounds may be beneficial in managing neuroinflammatory conditions related to opioid use .
Summary of Anti-inflammatory Effects:
Antimicrobial Activity
Benzimidazole derivatives have also been explored for their antimicrobial properties. A synthesis study reported on the antimicrobial activity of various benzimidazole-based acetamide derivatives against different microbial strains. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activities, making them potential candidates for further development as antimicrobial agents .
Antimicrobial Activity Overview:
| Compound | Microbial Strain | Activity |
|---|---|---|
| B1 | Staphylococcus aureus | Inhibitory effect observed |
| B8 | Escherichia coli | Moderate activity noted |
Case Studies and Research Findings
Several case studies have been documented regarding the biological activity of acetamide derivatives:
- Neuroprotection Against Ethanol-Induced Damage : In vivo experiments demonstrated that treatment with specific benzimidazole derivatives significantly reduced ethanol-induced neuronal damage by modulating oxidative stress pathways .
- Management of Opioid-Induced Pain : Another study highlighted the role of benzimidazole derivatives in mitigating the adverse effects associated with chronic opioid use by reducing inflammation markers in the spinal cord .
Q & A
Q. Advanced
- Anticancer activity : Analogues with electron-withdrawing groups (e.g., Cl) on the benzimidazole ring show enhanced cytotoxicity (IC₅₀ <10 µM in HCT-116 cells) via topoisomerase II inhibition .
- Methoxyphenyl substitution : Removal of the 4-methoxy group reduces solubility and binding affinity to adenosine A2B receptors (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol) .
Methodology : SAR studies using MTT assays and molecular docking (AutoDock Vina) .
What computational strategies are used to predict binding modes of this compound with therapeutic targets?
Q. Advanced
- Molecular docking : Simulate interactions with COX-2 (PDB ID: 5KIR) to identify key residues (e.g., Arg120, Tyr355) involved in hydrogen bonding .
- MD simulations : Assess stability of ligand-receptor complexes (100 ns trajectories, AMBER force field) .
- ADMET prediction : SwissADME predicts moderate BBB permeability (logBB = −0.7) and CYP3A4 metabolism .
What are the solubility challenges for in vivo studies, and how can formulations address them?
Q. Basic
- Solubility : Poor aqueous solubility (<0.1 mg/mL) due to hydrophobic benzimidazole and methoxyphenyl groups .
- Formulation strategies :
- Use cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance bioavailability .
- Nanoemulsions (e.g., Tween-80/PEG-400) improve dispersion in pharmacokinetic studies .
How can researchers resolve discrepancies in reported metabolite profiles of this compound?
Advanced
Contradictory metabolite data (e.g., hydroxylation vs. sulfation pathways) require:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
